molecular formula C25H24N2O5 B2561824 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide CAS No. 1235682-69-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide

货号: B2561824
CAS 编号: 1235682-69-5
分子量: 432.476
InChI 键: QZXSZBJBSGMMIL-SOFGYWHQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a central acrylamide backbone with two distinct pharmacophores:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and receptor binding in CNS-targeting molecules .
  • Benzofuran-2-carbonyl-piperidin-4-ylmethyl group: A piperidine scaffold modified with a benzofuran-carbonyl moiety, which may enhance blood-brain barrier permeability and modulate kinase or GPCR activity .

The (E)-configuration of the acrylamide linker ensures optimal spatial orientation for target engagement.

属性

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c28-24(8-6-17-5-7-21-22(13-17)31-16-30-21)26-15-18-9-11-27(12-10-18)25(29)23-14-19-3-1-2-4-20(19)32-23/h1-8,13-14,18H,9-12,15-16H2,(H,26,28)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXSZBJBSGMMIL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide, with a molecular formula of C₁₅H₁₇N₁O₃, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including anticancer properties, receptor interactions, and other pharmacological effects supported by recent research findings.

Chemical Structure

The compound's structure is characterized by a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known to contribute to various biological activities. The IUPAC name reflects its complex arrangement of functional groups that may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7. The IC₅₀ values for these compounds ranged from 25 to 50 μM, indicating moderate cytotoxicity against these cells .
CompoundCell LineIC₅₀ (μM)
Compound 1MCF-725.72 ± 3.95
Compound 2U8745.2 ± 13.0

Receptor Interaction

Compounds with similar structures have shown selective activity towards dopamine receptors, particularly the D3 receptor. For example:

  • Dopamine Receptor Agonism : A related compound demonstrated EC₅₀ values in the nanomolar range for D3 receptor activation while showing minimal activity at D2 receptors. This selectivity suggests potential applications in treating disorders like schizophrenia or Parkinson's disease .
Compound IDD3R Agonist EC₅₀ (nM)D2R Agonist EC₅₀ (nM)
1710 ± 150Inactive
2278 ± 62Inactive

Study on Anticancer Efficacy

A study conducted on tumor-bearing mice treated with a similar compound showed significant suppression of tumor growth compared to control groups. The treatment resulted in reduced tumor size and increased survival rates among the subjects .

Neuropharmacological Effects

Research has also focused on the neuropharmacological effects of compounds with the benzo[d][1,3]dioxole scaffold. These studies suggest that such compounds may exhibit neuroprotective properties and could be beneficial in treating neurodegenerative diseases due to their interaction with dopamine receptors .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following compounds share the benzo[d][1,3]dioxol-5-yl-acrylamide core but differ in substituents on the nitrogen or adjacent groups:

Compound Name Key Structural Differences Biological Activity/Application Source
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide Phenethyl group replaces piperidine-benzofuran; hydroxyl group enhances solubility Anti-obesity (inhibits adipocyte differentiation)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide (7b) Thiazole-benzoyl group introduces heterocyclic diversity Not explicitly stated; likely enzyme inhibition
(E)-N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)phenyl)isobutyramide (18b) Acrylonitrile linker instead of acrylamide; isobutyramide tail modifies hydrophobicity Synthetic intermediate for fluorescence probes
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole replaces acrylamide; acetamide linker shortens conjugation IDO1 enzyme inhibition (immuno-oncology)
Anti-Obesity Effects
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide reduces adipocyte size and blood triglycerides in vivo by suppressing FAS and PPAR-γ expression .
Enzyme Inhibition
  • Compound 28 inhibits IDO1 (IC50 = 0.8 μM), critical for immune evasion in cancer .
  • CCG258205-CCG258209 selectively inhibit G protein-coupled receptor kinase 2 (GRK2), with >100-fold selectivity over GRK1/5 .
Structural Determinants of Activity
  • Acrylamide vs. Acetamide : Acrylamide’s conjugation stabilizes the bioactive conformation, improving target binding over acetamide analogs .
  • Piperidine Modifications : Benzofuran-carbonyl substitution (target compound) vs. pyridyl-ethyl groups (CCG258205-CCG258209) alters selectivity for kinases vs. metabolic enzymes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。